molecular formula C22H16O2S B2582506 (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one CAS No. 1065507-68-7

(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B2582506
CAS No.: 1065507-68-7
M. Wt: 344.43
InChI Key: VIQHSHAWEBVVRY-WXUKJITCSA-N
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Description

(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one (CAS RN: 1065507-68-7) is a sophisticated research chemical based on a bis-chalcone scaffold, where two chalcone units are connected via a thiophene heterocycle . Chalcones, or 1,3-diphenylprop-2-en-1-ones, are open-chain flavonoids known as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities . This compound features an extended conjugated system, which is crucial for its electronic properties and potential to interact with biological targets . The specific molecular configuration (E) with respect to the ethenyl bonds is confirmed by structural data, showing a nearly planar prop-2-en-1-one unit that stabilizes the crystal structure through weak intermolecular interactions . This compound holds significant value in early-stage drug discovery and pharmacological research. Chalcones and their derivatives are extensively investigated for their potent antimicrobial and antiviral properties . They exhibit promising effects against multidrug-resistant bacteria by targeting enzymes like DNA gyrase B and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), as well as inhibiting efflux pumps such as NorA . Furthermore, chalcones demonstrate a broad-spectrum cytotoxic and antitumor potential against various cancer cell lines, making them valuable tools for probing novel chemotherapeutic pathways . The incorporation of the thiophene ring is a critical structural feature, as this heterocycle is known to enhance charge transport properties and stabilize the conjugated molecular chain, which can be beneficial for applications in organic electronics and material science . Supplied as a high-purity compound, this product is intended for Research Use Only and is not for diagnostic, therapeutic, or any human use. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a reference standard in bioactivity screening assays to explore its multifaceted biological and physicochemical applications.

Properties

IUPAC Name

(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O2S/c23-21(17-7-3-1-4-8-17)15-13-19-11-12-20(25-19)14-16-22(24)18-9-5-2-6-10-18/h1-16H/b15-13+,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQHSHAWEBVVRY-WXUKJITCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and acetophenone to form (E)-3-oxo-3-phenylprop-1-enyl.

    Thiophene Formation: The next step includes the formation of the thiophene ring, which can be achieved through a cyclization reaction involving sulfur-containing reagents.

    Coupling Reaction: Finally, the thiophene derivative is coupled with another phenylprop-2-en-1-one moiety under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substituents differentiate it from analogs. Below is a comparative analysis:

Key Observations :

  • Thiophene vs.
  • Substituent Diversity : The 3-oxo-3-phenylprop-1-enyl group in the target compound enhances π-conjugation compared to simpler substituents (e.g., chloro in ), which may influence optical properties like UV absorption.
  • Synthetic Flexibility: Claisen-Schmidt condensation is a common method, but reaction conditions (e.g., solvent, base strength) vary. For example, pyridinyl derivatives require methanol and NaOH , while hydroxyphenyl analogs use ethanol and milder conditions .

Intermolecular Interactions and Crystal Packing

Hydrogen bonding and π-π stacking are critical for crystal engineering.

Table 2: Intermolecular Interaction Comparison
Compound Dominant Interactions Crystal Packing Behavior
Target Compound Anticipated C–H···O and π-π stacking* Likely layered structures due to planar enone systems
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-... Weak C–H···O hydrogen bonds Dimers linked via C–H···O; chains along the a-axis
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)... O–H···O and C–H···O bonds Extended networks dependent on substituent polarity

*Predicted based on enone functionality and aromaticity .

Key Observations :

  • The target compound’s lack of strong hydrogen bond donors (e.g., –OH) limits O–H···O interactions, unlike hydroxyphenyl analogs . Instead, weaker C–H···O bonds and π-π stacking dominate .
  • In pyridinyl derivatives, hydrogen bonding creates dimeric motifs, whereas chloro-substituted thiophenes may exhibit denser packing due to halogen interactions .

Electronic and Physicochemical Properties

Substituents significantly influence properties such as solubility and melting points.

Table 3: Property Comparison
Compound Key Functional Groups Predicted Solubility Melting Point Range (Inferred)
Target Compound Enone, thiophene, phenyl Low aqueous solubility 180–220°C*
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-... Pyridinyl, diphenylamino Moderate in polar aprotic solvents ~200–230°C
1-(5-Chlorothiophen-2-yl)-3-phenylprop-... Chloro, enone Low (similar to target) 150–180°C
Hydroxyphenyl derivatives –OH, varied substituents Higher in polar solvents 120–200°C (substituent-dependent)

*Estimated based on enone/aromatic analogs.

Key Observations :

  • The hydroxyphenyl derivatives exhibit higher solubility in polar solvents due to –OH groups, whereas the target compound’s hydrophobicity limits aqueous solubility .
  • Chloro-substituted analogs likely have lower melting points than the target due to reduced conjugation and weaker intermolecular forces .

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